molecular formula C13H20N2O B13106452 2-(Ethylamino)-N-isobutylbenzamide

2-(Ethylamino)-N-isobutylbenzamide

Cat. No.: B13106452
M. Wt: 220.31 g/mol
InChI Key: GBZKCSLLIKIDKN-UHFFFAOYSA-N
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Description

2-(Ethylamino)-N-isobutylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethylamino group and an isobutyl group attached to the benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-N-isobutylbenzamide typically involves the reaction of ethylamine with isobutylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: Preparation of isobutylbenzoyl chloride by reacting isobutyric acid with thionyl chloride.

    Step 2: Reaction of isobutylbenzoyl chloride with ethylamine in the presence of triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-N-isobutylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The ethylamino and isobutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids and amides.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of halogenated derivatives and other substituted benzamides.

Scientific Research Applications

2-(Ethylamino)-N-isobutylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-N-isobutylbenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethylamino)-1,2-diphenylethanone
  • 2-(Ethylamino)ethanol
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness

2-(Ethylamino)-N-isobutylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-(ethylamino)-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C13H20N2O/c1-4-14-12-8-6-5-7-11(12)13(16)15-9-10(2)3/h5-8,10,14H,4,9H2,1-3H3,(H,15,16)

InChI Key

GBZKCSLLIKIDKN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC=C1C(=O)NCC(C)C

Origin of Product

United States

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